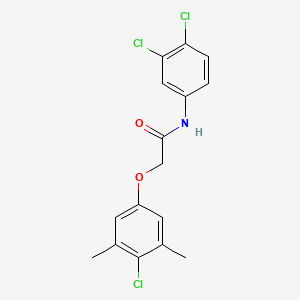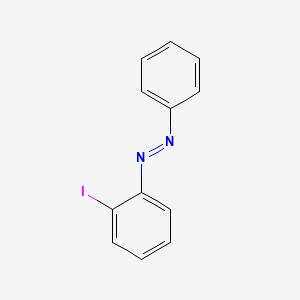![molecular formula C38H24N2O3S2 B11690434 5,5'-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole)](/img/structure/B11690434.png)
5,5'-((Oxybis(4,1-phenylene))bis(sulfanediyl))bis(3-phenylbenzo[c]isoxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-5-[(4-{4-[(3-Phenyl-2,1-benzoxazol-5-yl)sulfanyl]phenoxy}phenyl)sulfanyl]-2,1-benzoxazole is a complex organic compound featuring multiple aromatic rings and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-[(4-{4-[(3-Phenyl-2,1-benzoxazol-5-yl)sulfanyl]phenoxy}phenyl)sulfanyl]-2,1-benzoxazole typically involves multi-step organic reactions. One common approach is the condensation of 3-Phenyl-2,1-benzoxazole-5-thiol with 4,4’-dihydroxybiphenyl in the presence of a suitable base, followed by further functionalization to introduce the sulfanyl groups. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-5-[(4-{4-[(3-Phenyl-2,1-benzoxazol-5-yl)sulfanyl]phenoxy}phenyl)sulfanyl]-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The aromatic rings can be reduced under catalytic hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced aromatic rings.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-Phenyl-5-[(4-{4-[(3-Phenyl-2,1-benzoxazol-5-yl)sulfanyl]phenoxy}phenyl)sulfanyl]-2,1-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-5-[(4-{4-[(3-Phenyl-2,1-benzoxazol-5-yl)sulfanyl]phenoxy}phenyl)sulfanyl]-2,1-benzoxazole involves its interaction with specific molecular targets. The compound’s aromatic and heterocyclic structures allow it to intercalate with DNA, potentially disrupting cellular processes. Additionally, the sulfanyl groups can interact with thiol-containing enzymes, inhibiting their activity and leading to cellular apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Phenyl-2,1-benzoxazole-5-thiol
- 4,4’-Dihydroxybiphenyl
- 3-Phenyl-5-isoxazolone
Uniqueness
3-Phenyl-5-[(4-{4-[(3-Phenyl-2,1-benzoxazol-5-yl)sulfanyl]phenoxy}phenyl)sulfanyl]-2,1-benzoxazole is unique due to its combination of multiple aromatic rings and heterocyclic structures, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C38H24N2O3S2 |
|---|---|
Peso molecular |
620.7 g/mol |
Nombre IUPAC |
3-phenyl-5-[4-[4-[(3-phenyl-2,1-benzoxazol-5-yl)sulfanyl]phenoxy]phenyl]sulfanyl-2,1-benzoxazole |
InChI |
InChI=1S/C38H24N2O3S2/c1-3-7-25(8-4-1)37-33-23-31(19-21-35(33)39-42-37)44-29-15-11-27(12-16-29)41-28-13-17-30(18-14-28)45-32-20-22-36-34(24-32)38(43-40-36)26-9-5-2-6-10-26/h1-24H |
Clave InChI |
NHYMOMCDUFDPRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)SC4=CC=C(C=C4)OC5=CC=C(C=C5)SC6=CC7=C(ON=C7C=C6)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-5-bromo-2-hydroxybenzohydrazide](/img/structure/B11690358.png)
![[2-(4-Nitrophenyl)-2-oxoethyl] 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate](/img/structure/B11690369.png)
![(E)-3-(4-fluorophenyl)-N-[(2-hydroxyphenyl)carbamothioyl]prop-2-enamide](/img/structure/B11690375.png)
![17-[4-Chloro-3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11690377.png)

![(5Z)-3-methyl-5-[4-(methylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11690384.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11690391.png)
![4-[(4-Bromophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B11690398.png)
![(2Z)-3-[4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B11690403.png)
![N-(4-{[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B11690406.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11690424.png)

![(4Z)-5-(4-nitrophenyl)-4-[2-(2-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690437.png)
